(2S)-2-amino-5-[[amino(nitramido)methylidene]amino]-N-[(2S)-1,4-diamino-1-oxobutan-2-yl]pentanamide;2,2,2-trifluoroacetic acid
Description
The compound "(2S)-2-amino-5-[[amino(nitramido)methylidene]amino]-N-[(2S)-1,4-diamino-1-oxobutan-2-yl]pentanamide;2,2,2-trifluoroacetic acid" is a structurally complex molecule featuring a pentanamide backbone with multiple functional groups. The primary structure includes:
- A (2S)-2-amino-pentanamide core.
- A nitramido-methylidene-amino substituent at position 5, introducing a nitro group (NO₂) into the carbamimidoyl moiety.
- An N-[(2S)-1,4-diamino-1-oxobutan-2-yl] side chain, contributing additional amino and carbonyl functionalities.
- A 2,2,2-trifluoroacetic acid (TFA) counterion, commonly used to stabilize amine-containing compounds via salt formation .
The TFA counterion improves solubility in polar solvents, a feature critical for pharmaceutical formulation .
Properties
IUPAC Name |
(2S)-2-amino-5-[[amino(nitramido)methylidene]amino]-N-[(2S)-1,4-diamino-1-oxobutan-2-yl]pentanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N8O4.2C2HF3O2/c11-4-3-7(8(13)19)16-9(20)6(12)2-1-5-15-10(14)17-18(21)22;2*3-2(4,5)1(6)7/h6-7H,1-5,11-12H2,(H2,13,19)(H,16,20)(H3,14,15,17);2*(H,6,7)/t6-,7-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXDQBQLZUYRNL-JFYKYWLVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NC(CCN)C(=O)N)N)CN=C(N)N[N+](=O)[O-].C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)N[C@@H](CCN)C(=O)N)N)CN=C(N)N[N+](=O)[O-].C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24F6N8O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678805 | |
| Record name | Trifluoroacetic acid--(E)-N~5~-[amino(nitroamino)methylidene]-N-[(2S)-1,4-diamino-1-oxobutan-2-yl]-L-ornithinamide (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
244185-39-5 | |
| Record name | Trifluoroacetic acid--(E)-N~5~-[amino(nitroamino)methylidene]-N-[(2S)-1,4-diamino-1-oxobutan-2-yl]-L-ornithinamide (2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60678805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with nitramido groups exhibit promising anticancer properties. The incorporation of such groups into amino acids can enhance their ability to inhibit tumor growth. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells by triggering specific signaling pathways related to cell death and survival mechanisms .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Its structural components suggest potential efficacy against a range of bacterial strains. In vitro studies have demonstrated that certain derivatives can inhibit bacterial growth by disrupting cellular processes essential for survival .
Biochemical Research
Enzyme Inhibition Studies
The compound's unique structure allows it to act as an inhibitor for various enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism. This inhibition could lead to potential applications in the management of diabetes .
Peptide Synthesis
The presence of multiple amino functional groups makes this compound a valuable building block in peptide synthesis. It can be utilized to create peptide sequences with enhanced biological activity or specificity for certain receptors, making it a key player in drug development processes .
Pharmacological Applications
Potential as a Drug Candidate
Given its diverse biological activities, this compound has been investigated as a potential drug candidate for various conditions, including metabolic disorders and infections. Its ability to modulate biological pathways positions it as a candidate for further development into therapeutic agents .
Formulation Development
The trifluoroacetic acid component aids in the solubility and stability of the compound in pharmaceutical formulations. This characteristic is essential for ensuring bioavailability and efficacy when administered as a therapeutic agent .
Case Studies and Research Findings
Chemical Reactions Analysis
Coordination with Metal Ions
Compound X participates in coordination chemistry, particularly with platinum(II) ions, as evidenced in patent CA2947425A1 :
This reaction leverages the amino and nitramido groups as ligands, forming octahedral Pt complexes with potential therapeutic applications .
Hydrolysis and Stability
The compound undergoes pH-dependent decomposition, primarily targeting labile groups:
Stability studies indicate that the TFA counterion mitigates hydrolysis under neutral conditions, extending shelf life .
Functional Group Reactivity
Key reactive motifs include:
Nitramido Group
-
Reacts with electrophiles (e.g., acyl chlorides) to form substituted ureas.
Primary Amines
-
Participate in Schiff base formation with aldehydes (e.g., formaldehyde).
-
Acylation with acetic anhydride modifies solubility and bioactivity .
Analytical Characterization
Reaction products are validated via:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Findings
Nitramido vs. Dimethylamino Groups: The target compound’s nitramido group introduces a nitro moiety, which may increase electrophilicity and reactivity compared to the dimethylamino group in FDB000508 . However, this could reduce stability under acidic or reducing conditions. FDB000508’s dimethylamino group offers inertness, making it more suitable for prolonged storage .
Counterion Impact :
- The TFA counterion in the target compound enhances aqueous solubility, unlike free acid forms (e.g., FDB000508) or neutral derivatives (e.g., CF2) .
Biological Activity :
- CF2 () and S5c () exhibit targeted bioactivity (antimicrobial, anticancer) due to sulfamoyl and thiazole groups, respectively. The target compound’s nitramido group may enable unique interactions with nitroreductases or electrophile-sensitive proteins .
Synthetic Complexity :
- The target compound’s multi-step synthesis likely involves peptide coupling (similar to ’s methods) and amidination reactions. By contrast, ’s compound employs cyclohexyl and diphenylmethyl groups, requiring specialized protecting-group strategies .
Preparation Methods
Synthetic Route Overview
The synthetic strategy for this compound generally involves:
Stepwise assembly of the peptide backbone : The compound features amino acid residues linked via amide bonds, requiring peptide coupling techniques.
Introduction of the nitramido group : This involves the formation of an amino(nitramido)methylidene moiety, a key functional group that requires specific nitrosation and nitration reactions under controlled conditions.
Incorporation of the trifluoroacetic acid (TFA) salt : The compound is isolated as a TFA salt, which enhances its solubility and stability for research use.
Detailed Preparation Methodology
Starting Materials and Reagents
| Component | Role | Typical Source/Specification |
|---|---|---|
| L-Arginine or protected derivatives | Amino acid backbone precursor | Commercially available, optically pure |
| Nitrosating agents (e.g., sodium nitrite) | Formation of nitramido group | Analytical grade |
| Nitrating agents (e.g., nitric acid derivatives) | Nitramido group installation | Controlled concentration |
| Coupling reagents (e.g., EDC, HOBt) | Peptide bond formation | High purity |
| Trifluoroacetic acid | Salt formation and purification | Anhydrous, reagent grade |
Synthetic Steps
Peptide Bond Formation
The synthesis begins with the coupling of protected amino acid derivatives to form the pentanamide backbone. Standard peptide coupling methods using carbodiimide reagents (e.g., EDC) and additives (e.g., HOBt) are employed to ensure high yield and stereochemical integrity.Nitramido Group Installation
The key step involves the selective nitrosation and nitration of the amino group to form the amino(nitramido)methylidene functionality. This step requires careful control of reaction temperature, pH, and reagent stoichiometry to avoid over-nitration or side reactions.Deprotection and Purification
After nitramido group formation, protecting groups are removed under mild acidic or basic conditions compatible with the sensitive nitramido moiety. The compound is then purified by chromatographic techniques such as reverse-phase HPLC.Formation of the Trifluoroacetic Acid Salt
The purified compound is treated with trifluoroacetic acid to form the stable TFA salt. This step improves the compound’s solubility and facilitates handling for research applications.
Reaction Conditions and Parameters
| Step | Reaction Conditions | Notes |
|---|---|---|
| Peptide coupling | Room temperature to 40°C, inert atmosphere, solvents like DMF or DCM | Use of excess coupling reagent improves yield |
| Nitrosation/nitration | 0–5°C, acidic aqueous medium, controlled addition of nitrosating agent | Avoid prolonged exposure to prevent decomposition |
| Deprotection | Mild acid (e.g., TFA in DCM) or base (e.g., piperidine) | Conditions optimized to preserve nitramido group |
| Salt formation | Room temperature, stoichiometric TFA | Ensures complete conversion to TFA salt |
Purification Techniques
Chromatography : Reverse-phase high-performance liquid chromatography (RP-HPLC) is the preferred method for purification, providing high purity (>95%) suitable for research use.
Crystallization : In some cases, crystallization from suitable solvents may be employed to isolate the TFA salt in pure form.
Analytical Characterization Supporting Preparation
| Analytical Method | Purpose | Typical Findings |
|---|---|---|
| Mass Spectrometry (MS) | Confirm molecular weight (546.38 g/mol) | Matches expected mass of compound plus TFA salt |
| Nuclear Magnetic Resonance (NMR) | Structural verification | Signals consistent with amino, nitramido, and peptide moieties |
| Infrared Spectroscopy (IR) | Functional group identification | Characteristic amide and nitramido absorption bands |
| Elemental Analysis | Purity and composition | Consistent with C14H24F6N8O8 formula |
Research Findings and Optimization
Yield Optimization : Studies indicate that controlling the pH during nitrosation/nitration significantly affects yield and purity, with mildly acidic conditions favoring selective nitramido formation.
Stability Considerations : The nitramido group is sensitive to strong acids and bases; thus, deprotection and purification steps are optimized to avoid degradation.
Scalability : While laboratory-scale synthesis is well-documented, industrial-scale production requires stringent control of reaction parameters and purification to maintain batch-to-batch consistency.
Summary Table of Preparation Parameters
| Parameter | Optimal Range | Impact on Synthesis |
|---|---|---|
| Temperature (nitrosation) | 0–5°C | Prevents side reactions |
| pH (nitrosation) | 3.5–4.5 | Selective nitramido formation |
| Coupling reagent excess | 1.2–1.5 equiv | Improves peptide bond yield |
| Deprotection conditions | Mild acid/base, <30 min | Preserves functional groups |
| Purification method | RP-HPLC | High purity, reproducibility |
| Salt formation | Stoichiometric TFA | Enhances solubility and stability |
Q & A
Synthesis and Purification Strategies
Q: What are the recommended synthetic routes and critical purification steps for this compound? A: The synthesis involves multi-step reactions, including nucleophilic substitution, amide coupling, and nitramido group incorporation. Key steps include:
- Condensation reactions under anhydrous conditions to form the pentanamide backbone .
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/methanol) to isolate intermediates .
- Final trifluoroacetic acid (TFA) salt formation using TFA in dichloromethane .
Critical purification steps:
Thin-layer chromatography (TLC) to monitor reaction progress .
Recrystallization in ethanol/water mixtures to enhance purity (>95%) .
Table 1: Example reaction conditions from factorial design optimization :
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature (°C) | 60-80 | +25% efficiency |
| Reaction Time (hr) | 12-18 | +15% yield |
| Solvent (DMF vs. DMSO) | DMF | Improved purity |
Structural Characterization Techniques
Q: Which spectroscopic and analytical methods are essential for confirming the compound’s structure? A:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR to resolve stereochemistry (e.g., (2S) configurations) and confirm amino/nitramido groups .
- 2D NMR (COSY, HSQC) to assign coupling in the pentanamide backbone .
- Mass Spectrometry (MS):
- Infrared Spectroscopy (IR):
- Peaks at ~1650 cm⁻¹ (amide C=O) and ~1540 cm⁻¹ (nitramido N-O) .
Note: For TFA counterion confirmation, ¹⁹F NMR (δ -75 ppm) is critical .
In Vitro Biological Activity Assays
Q: How can researchers assess the compound’s biological activity in vitro? A:
- Enzyme inhibition assays:
- Use fluorogenic substrates to measure inhibition of target enzymes (e.g., proteases or kinases) .
- IC₅₀ values calculated via dose-response curves (concentration range: 1 nM–100 µM) .
- Cytokine modulation:
- ELISA or multiplex assays to quantify IL-6, TNF-α, or IFN-γ levels in stimulated macrophages .
- Cell viability assays:
- MTT or ATP-luminescence assays to rule out cytotoxicity (test concentrations ≤10 µM) .
Advanced: Reaction Optimization via Factorial Design
Q: How can factorial design improve synthesis yields and reproducibility? A: A full factorial design evaluates interactions between variables (e.g., temperature, solvent, catalyst). Example factors:
- Variables: Temperature (60–80°C), solvent polarity (DMF vs. DMSO), and stoichiometry (1:1–1:2) .
- Response surface modeling identifies optimal conditions (e.g., 75°C in DMF increases yield by 30%) .
Key outcome: Reduced side-product formation (e.g., <5% by-products vs. 20% in unoptimized reactions) .
Advanced: Resolving NMR Spectral Contradictions
Q: How to address conflicting NMR data for stereochemical assignments? A:
- Chiral derivatization: Use Mosher’s acid to resolve (2S) configurations via ¹H NMR diastereomer splitting .
- Dynamic NMR (DNMR): Detect rotameric equilibria in the nitramido group (e.g., coalescence temperature analysis) .
- Cross-validation with X-ray crystallography (if crystals are obtainable) .
Example: A 0.3 ppm shift in ¹³C NMR may indicate incorrect stereochemistry; recheck coupling constants in HSQC .
Advanced: In Vivo vs. In Vitro Activity Discrepancies
Q: How to reconcile differences between in vitro potency and in vivo efficacy? A:
- Pharmacokinetic profiling:
- Target engagement assays:
- Use fluorescent probes (e.g., FRET) to confirm target binding in vivo .
- Dose adjustment: Address poor blood-brain barrier penetration (common with polar amides) via prodrug strategies .
Case study: In vitro IC₅₀ of 10 nM but in vivo ED₅₀ of 50 mg/kg suggests solubility issues; formulate with cyclodextrin .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
